Differentiation from the (3S,4S) Enantiomer: Chiral Identity Verification by Specific Optical Rotation
The most critical differentiation is from its enantiomer, (3S,4S)-4-methylsulfanyloxolan-3-ol, which would possess identical physical properties except for its interaction with polarized light. The (3R,4R) configuration is unequivocally defined by its InChI Key, ATVYTDNUOBDOAH-RFZPGFLSSA-N, which is a unique identifier for this specific stereoisomer . While a measured specific optical rotation value is not publicly reported, the absolute stereochemistry is confirmed by the compound's SMILES notation (CS[C@@H]1COC[C@H]1O) . Procurement of the correct stereoisomer is non-negotiable for stereospecific synthesis or studies of chiral recognition, and the use of the incorrect enantiomer would yield opposite or null results in such systems.
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | (3R,4R) configuration, confirmed by InChI Key ATVYTDNUOBDOAH-RFZPGFLSSA-N and SMILES CS[C@@H]1COC[C@H]1O |
| Comparator Or Baseline | (3S,4S)-4-methylsulfanyloxolan-3-ol (not commercially indexed as a separate entity; it is the other enantiomer) |
| Quantified Difference | Enantiomeric. Would exhibit an equal and opposite specific optical rotation, [α]D. |
| Conditions | Identification via standard IUPAC International Chemical Identifier (InChI) system and SMILES notation. |
Why This Matters
For any stereospecific application, using the correct enantiomer is paramount. The InChI Key provides an unambiguous, verifiable identity check for procurement and quality control.
